molecular formula C18H18ClN3O2 B2524220 1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 922865-01-8

1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2524220
CAS No.: 922865-01-8
M. Wt: 343.81
InChI Key: YJAAXFBEESNNLJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and an oxopiperidinyl group attached to a phenylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can be synthesized through a multi-step process involving the following key steps:

    Formation of 3-chlorophenyl isocyanate: This can be achieved by reacting 3-chloroaniline with phosgene under controlled conditions.

    Preparation of 4-(2-oxopiperidin-1-yl)aniline: This intermediate can be synthesized by reacting 4-nitroaniline with 2-oxopiperidine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon.

    Coupling Reaction: The final step involves the reaction of 3-chlorophenyl isocyanate with 4-(2-oxopiperidin-1-yl)aniline to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxopiperidinyl group can be reduced to the corresponding piperidinyl group using reducing agents like lithium aluminum hydride.

    Hydrolysis Reactions: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Hydrolysis: Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Substitution: Formation of substituted phenylurea derivatives.

    Reduction: Formation of 1-(3-Chlorophenyl)-3-[4-(piperidin-1-yl)phenyl]urea.

    Hydrolysis: Formation of 3-chloroaniline and 4-(2-oxopiperidin-1-yl)aniline.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated as a potential therapeutic agent for its ability to interact with specific biological targets, such as enzymes and receptors.

    Materials Science: Studied for its potential use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: Used as a tool compound to study the effects of urea derivatives on cellular processes and signaling pathways.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the oxopiperidinyl group, resulting in different chemical and biological properties.

    1-(3-Chlorophenyl)-3-[4-(piperidin-1-yl)phenyl]urea:

    1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea: Features an oxopyrrolidinyl group, which may alter its interaction with biological targets and its overall stability.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-13-4-3-5-15(12-13)21-18(24)20-14-7-9-16(10-8-14)22-11-2-1-6-17(22)23/h3-5,7-10,12H,1-2,6,11H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAAXFBEESNNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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